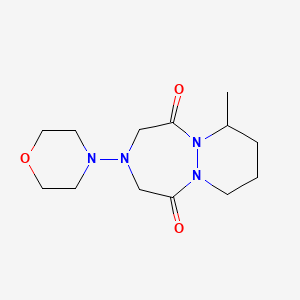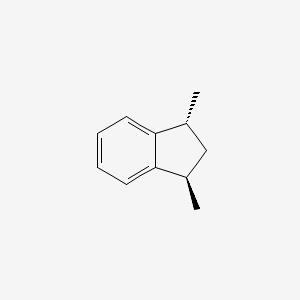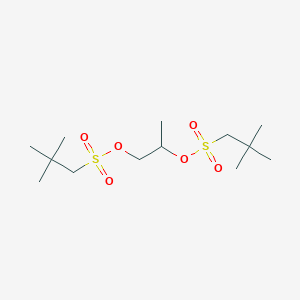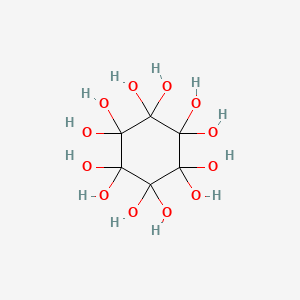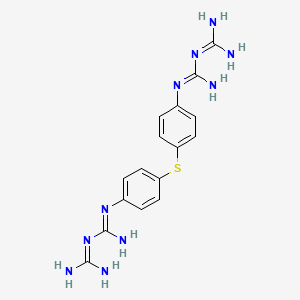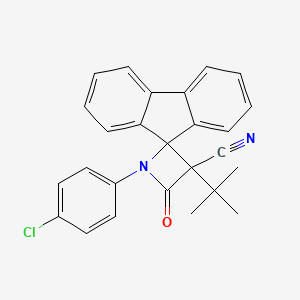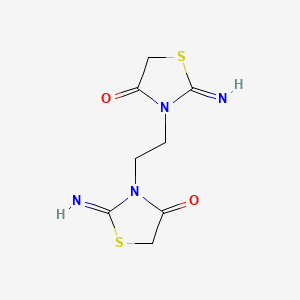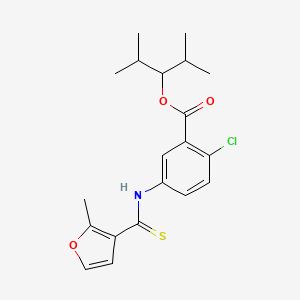
1,2-Ethanediamine bis(3-(3,4,5-trimethoxyphenyl)-2-propenoate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Ethanediamine bis(3-(3,4,5-trimethoxyphenyl)-2-propenoate) is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a 1,2-ethanediamine core linked to two 3-(3,4,5-trimethoxyphenyl)-2-propenoate groups, making it a versatile molecule for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine bis(3-(3,4,5-trimethoxyphenyl)-2-propenoate) typically involves the reaction of 1,2-ethanediamine with 3-(3,4,5-trimethoxyphenyl)-2-propenoic acid. The reaction is carried out under controlled conditions, often using a suitable solvent and a catalyst to facilitate the esterification process. The reaction mixture is then purified through techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification reactions using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Ethanediamine bis(3-(3,4,5-trimethoxyphenyl)-2-propenoate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
1,2-Ethanediamine bis(3-(3,4,5-trimethoxyphenyl)-2-propenoate) has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,2-Ethanediamine bis(3-(3,4,5-trimethoxyphenyl)-2-propenoate) involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to specific receptors or enzymes, modulating their activity.
Pathways Involved: Influencing various biochemical pathways, such as those involved in inflammation or oxidative stress.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2-Ethanediamine, N1,N1-dimethyl-N2-(3,4,5-trimethoxyphenyl)
- 3-(3,4,5-Trimethoxyphenyl)acrylic acid - 1,2-ethanediamine (2:1)
Uniqueness
1,2-Ethanediamine bis(3-(3,4,5-trimethoxyphenyl)-2-propenoate) stands out due to its unique combination of functional groups and structural features, which confer specific chemical and biological properties
Propriétés
Numéro CAS |
110326-33-5 |
|---|---|
Formule moléculaire |
C26H36N2O10 |
Poids moléculaire |
536.6 g/mol |
Nom IUPAC |
ethane-1,2-diamine;(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/2C12H14O5.C2H8N2/c2*1-15-9-6-8(4-5-11(13)14)7-10(16-2)12(9)17-3;3-1-2-4/h2*4-7H,1-3H3,(H,13,14);1-4H2/b2*5-4+; |
Clé InChI |
PQQGLPCUWGYXJZ-WDTNTSJCSA-N |
SMILES isomérique |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)O.COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)O.C(N)CN |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)O.COC1=CC(=CC(=C1OC)OC)C=CC(=O)O.C(CN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


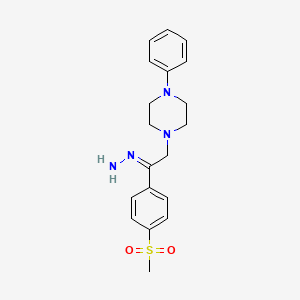
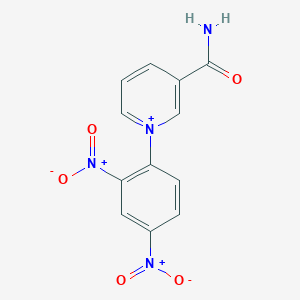
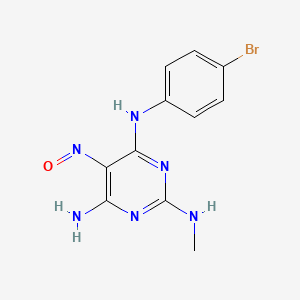
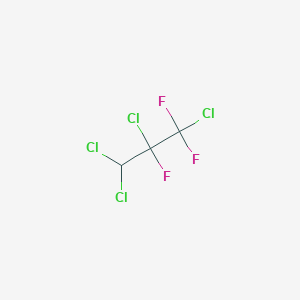
![Naphtho[2,1-f][1]benzothiole-7,11-dione](/img/structure/B12788816.png)
